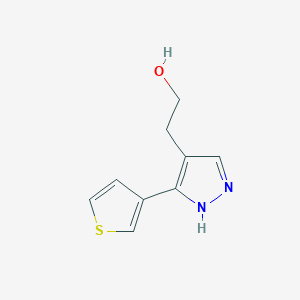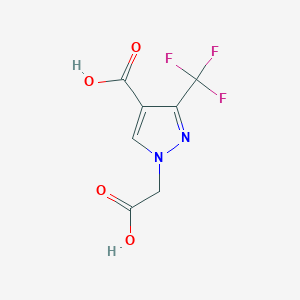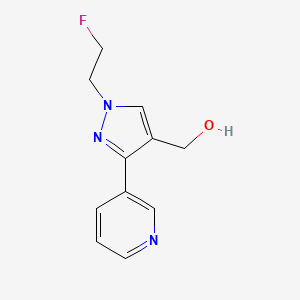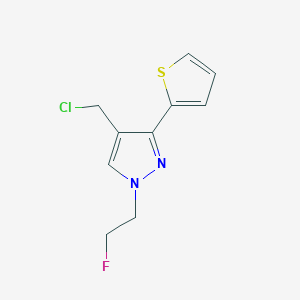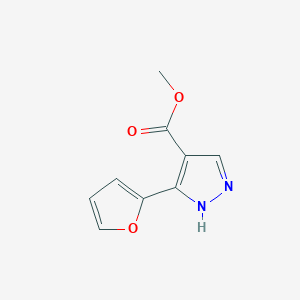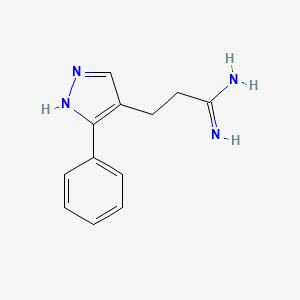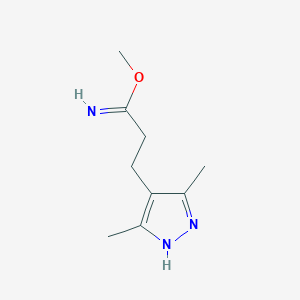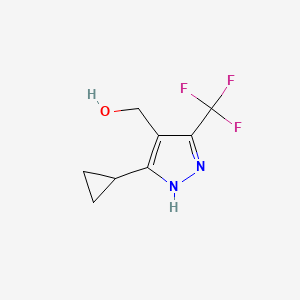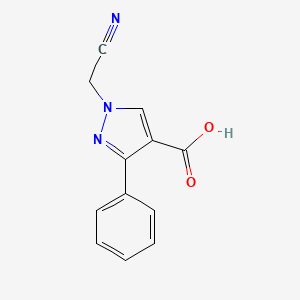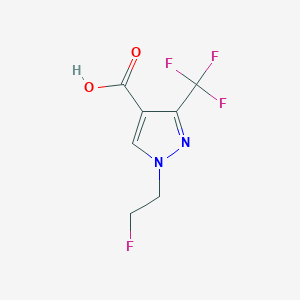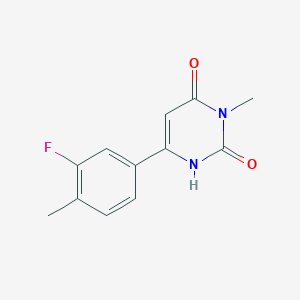
6-(3-Fluoro-4-methylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
The compound “6-(3-Fluoro-4-methylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has a fluorine atom and a methyl group attached to the phenyl group, and a methyl group attached to the pyrimidine ring.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This compound belongs to a broader class of substances extensively researched for their synthesis methods and chemical properties. For instance, the synthesis and chemical properties of related 3-acyl-1,2,3,4-tetrahydropyridine-2,4-diones have been explored to understand their reactivity and potential for forming derivatives. These compounds have been synthesized and reacted with various reagents to produce 4-O-acyl derivatives, highlighting their utility in organic synthesis and potential applications in developing new materials or drugs (Rubinov et al., 2008).
Supramolecular Chemistry
Research into dihydropyrimidine-2,4-(1H,3H)-dione functionalities, closely related to the chemical structure of interest, demonstrates their role in forming novel crown-containing hydrogen-bonded supramolecular assemblies. These studies show how such compounds can be utilized as ligands for co-crystallization, forming complex structures that could have implications in materials science and nanotechnology applications (Fonari et al., 2004).
Novel Heterocyclic Compounds Synthesis
The creation of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives showcases the application of similar compounds in medicinal chemistry, focusing on their synthesis and the evaluation of their anti-inflammatory and analgesic properties. Such research illustrates the potential of these compounds in the development of new therapeutic agents, despite the exclusion of direct drug application details (Muralidharan et al., 2019).
Crystal Structure Analysis
Investigations into the crystal structures of trifluoromethyl-substituted compounds provide insight into the molecular arrangements and interactions that define their physical properties. These studies are crucial for understanding how these compounds can be integrated into larger molecular frameworks, potentially leading to the development of new materials with specific optical or electronic properties (Li et al., 2005).
Propiedades
IUPAC Name |
6-(3-fluoro-4-methylphenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-3-4-8(5-9(7)13)10-6-11(16)15(2)12(17)14-10/h3-6H,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQYEDKZYSXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)N(C(=O)N2)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




